Cas no 2228901-75-3 ((2-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}ethyl)(methyl)amine)
(2-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}ethyl)(methyl)amine Chemical and Physical Properties
Names and Identifiers
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- (2-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}ethyl)(methyl)amine
- 2228901-75-3
- EN300-1992784
- (2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)(methyl)amine
-
- Inchi: 1S/C9H11ClN4/c1-11-3-2-6-4-12-9-7(6)8(10)13-5-14-9/h4-5,11H,2-3H2,1H3,(H,12,13,14)
- InChI Key: QOUWVWZOTVTZDC-UHFFFAOYSA-N
- SMILES: ClC1=C2C(=NC=N1)NC=C2CCNC
Computed Properties
- Exact Mass: 210.0672241g/mol
- Monoisotopic Mass: 210.0672241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 53.6Ų
(2-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}ethyl)(methyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1992784-1g |
(2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)(methyl)amine |
2228901-75-3 | 1g |
$1599.0 | 2023-09-16 | ||
| Enamine | EN300-1992784-5g |
(2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)(methyl)amine |
2228901-75-3 | 5g |
$4641.0 | 2023-09-16 | ||
| Enamine | EN300-1992784-10g |
(2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)(methyl)amine |
2228901-75-3 | 10g |
$6882.0 | 2023-09-16 | ||
| Enamine | EN300-1992784-0.05g |
(2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)(methyl)amine |
2228901-75-3 | 0.05g |
$1344.0 | 2023-09-16 | ||
| Enamine | EN300-1992784-0.1g |
(2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)(methyl)amine |
2228901-75-3 | 0.1g |
$1408.0 | 2023-09-16 | ||
| Enamine | EN300-1992784-0.25g |
(2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)(methyl)amine |
2228901-75-3 | 0.25g |
$1472.0 | 2023-09-16 | ||
| Enamine | EN300-1992784-0.5g |
(2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)(methyl)amine |
2228901-75-3 | 0.5g |
$1536.0 | 2023-09-16 | ||
| Enamine | EN300-1992784-1.0g |
(2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)(methyl)amine |
2228901-75-3 | 1g |
$1599.0 | 2023-05-31 | ||
| Enamine | EN300-1992784-2.5g |
(2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)(methyl)amine |
2228901-75-3 | 2.5g |
$3136.0 | 2023-09-16 | ||
| Enamine | EN300-1992784-5.0g |
(2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)(methyl)amine |
2228901-75-3 | 5g |
$4641.0 | 2023-05-31 |
(2-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}ethyl)(methyl)amine Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on (2-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}ethyl)(methyl)amine
Introduction to (2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)(methyl)amine (CAS No. 2228901-75-3)
(2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)(methyl)amine (CAS No. 2228901-75-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, also known as CMPD1, is a member of the pyrrolopyrimidine family and has shown promising potential in various therapeutic applications, particularly in the treatment of cancer and neurological disorders.
The chemical structure of (2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)(methyl)amine features a unique combination of a pyrrolopyrimidine core and an alkylamine substituent. The presence of the chlorine atom at the 4-position of the pyrrolopyrimidine ring imparts significant biological activity and selectivity. This structural characteristic has been extensively studied for its role in modulating various biological targets, including kinases and receptors.
Recent research has highlighted the potential of (2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)(methyl)amine as a potent inhibitor of specific kinases involved in cancer progression. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with the development and progression of various cancers. Studies have shown that this compound can effectively inhibit the activity of key kinases, such as ABL1 and SRC, which are known to be overactive in certain types of cancer.
In addition to its anti-cancer properties, (2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)(methyl)amine has also demonstrated neuroprotective effects. Research conducted on animal models has indicated that this compound can reduce neuronal damage and improve cognitive function in conditions such as Alzheimer's disease and Parkinson's disease. The mechanism behind these neuroprotective effects is thought to involve the modulation of neurotransmitter systems and the reduction of oxidative stress.
The pharmacokinetic properties of (2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)(methyl)amine have been extensively studied to ensure its suitability for therapeutic use. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life, making it a promising candidate for further clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of (2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)(methyl)amine in human subjects. Early results from phase I trials have shown that the compound is well-tolerated at therapeutic doses and has demonstrated preliminary evidence of efficacy in treating certain types of cancer. These findings have paved the way for more advanced clinical trials to further investigate its therapeutic potential.
The synthesis of (2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)(methyl)amine involves several steps that require precise control over reaction conditions to ensure high yield and purity. Key synthetic routes include the formation of the pyrrolopyrimidine core through cyclization reactions followed by functional group modifications to introduce the alkylamine substituent. Advances in synthetic chemistry have made it possible to produce this compound on a larger scale for preclinical and clinical studies.
In conclusion, (2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)(methyl)amine (CAS No. 2228901-75-3) represents a promising lead compound in the development of novel therapeutics for cancer and neurological disorders. Its unique chemical structure, combined with its potent biological activity and favorable pharmacokinetic properties, positions it as a valuable asset in pharmaceutical research. Ongoing studies continue to explore its full therapeutic potential, with the hope of bringing new treatment options to patients in need.
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